Leonurine

Catalog No.
S532771
CAS No.
24697-74-3
M.F
C14H21N3O5
M. Wt
311.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leonurine

CAS Number

24697-74-3

Product Name

Leonurine

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17)

InChI Key

WNGSUWLDMZFYNZ-UHFFFAOYSA-N

SMILES

O=C(OCCCCNC(N)=N)C1=CC(OC)=C(O)C(OC)=C1

Solubility

Soluble in DMSO

Synonyms

4-guanidino-n-butyl syringate, leonurine, SCM-198, SCM198

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N

Description

The exact mass of the compound Leonurine is 311.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. It belongs to the ontological category of trihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Effects:

Early studies explored the potential of leonurine to influence blood vessel function. Research suggests it may have both contractile and diastolic effects, impacting blood flow []. This has led to investigations into its possible application in cardiovascular and cerebrovascular diseases [].

Neuroprotective Effects:

More recent research has focused on the potential neuroprotective properties of leonurine. Studies suggest it may play a role in mitigating damage caused by ischemic stroke and other neurodegenerative conditions [, ].

  • One study investigated how leonurine might protect nerve cells during oxygen and glucose deprivation, a condition that mimics ischemic stroke [].
  • Other research explored the possibility of leonurine influencing pathways associated with Alzheimer's disease and Parkinson's disease [].

Antidepressant Effects:

Emerging evidence suggests leonurine may have antidepressant properties. Research using a chronic mild stress model in mice found that leonurine appeared to improve mood-related behaviors []. Further investigation is needed to understand the mechanisms behind this potential effect.

Leonurine is a pseudoalkaloid primarily isolated from various species of the Leonurus genus, such as Leonotis leonurus, Leonurus cardiaca, and Leonurus japonicus. This compound is characterized by its water solubility and exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its chemical structure allows it to interact with multiple neurotransmitter systems, particularly the serotonin and gamma-aminobutyric acid (GABA) receptors, making it a subject of interest in pharmacological research .

Leonurine undergoes several chemical transformations. Notably, it reacts with sulfuric acid to produce syringic acid. The synthesis process can involve protection with ethyl chloroformate followed by reactions with thionyl chloride. A significant pathway includes the conversion of eudesmic acid to various derivatives through multiple steps, ultimately yielding leonurine .

Leonurine exhibits diverse biological activities:

  • Neuroprotection: It protects against ischemic damage and has been shown to reduce oxidative stress in neuronal cells.
  • Antidepressant Effects: Research indicates that it can elevate levels of serotonin, noradrenaline, and dopamine, contributing to its antidepressant-like properties.
  • Anti-cancer Properties: In vitro studies have demonstrated its potential to inhibit cancer cell proliferation.
  • Regulation of Inflammation: Leonurine inhibits pro-inflammatory cytokines and has shown efficacy in various inflammatory models .

Several synthesis methods for leonurine have been reported:

  • Traditional Extraction: Obtained from plant sources using water extraction techniques.
  • Chemical Synthesis:
    • A notable method involves the condensation of 4-guanidine-1-butanol hydrochloride with syringic acid in the presence of dicyclohexylcarbodiimide as a catalyst, yielding high purity and yield.
    • Another efficient six-step synthesis route has been developed using specific starting compounds like 2,3-dihydrofuran .

Studies indicate that leonurine interacts with several cytochrome P450 enzymes, specifically inhibiting CYP1A2 and CYP2D6 activities. This suggests potential drug interactions when used alongside medications metabolized by these enzymes. The compound's effects on neurotransmitter systems also highlight its role in modulating various physiological responses .

Leonurine shares similarities with several other compounds derived from plants or synthesized chemically. Here are some notable comparisons:

Compound NameSource/MethodBiological ActivityUnique Features
Syringic AcidPlant-derivedAntioxidantPrecursor in leonurine synthesis
Eudesmic AcidPlant-derivedAnti-inflammatoryIntermediate in synthetic pathways
ValtrateValeriana speciesSedativeDifferent mechanism of action
BerberineVarious plantsAntimicrobial, anti-inflammatoryStronger antimicrobial properties
Huperzine AHuperzia speciesNeuroprotectiveAcetylcholinesterase inhibitor

Leonurine is unique due to its specific binding affinity for serotonin receptors compared to other compounds that may target different pathways or receptors. Its combination of neuroprotective and anti-inflammatory effects sets it apart in therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

311.14812078 g/mol

Monoisotopic Mass

311.14812078 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09Q5W34QDA

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24697-74-3

Wikipedia

Leonurine

Dates

Modify: 2023-08-15
1: Song X, Wang T, Zhang Z, Jiang H, Wang W, Cao Y, Zhang N. Leonurine exerts anti-inflammatory effect by regulating inflammatory signaling pathways and cytokines in LPS-induced mouse mastitis. Inflammation. 2015 Feb;38(1):79-88. doi: 10.1007/s10753-014-0009-9. PubMed PMID: 25189466.
2: Tan B, Cai W, Zhang J, Zhou N, Ma G, Yang P, Zhu Q, Zhu Y. Identification of UDP-glucuronosyltransferase isoforms responsible for leonurine glucuronidation in human liver and intestinal microsomes. Xenobiotica. 2014 Sep;44(9):775-84. doi: 10.3109/00498254.2014.898808. Epub 2014 Mar 17. PubMed PMID: 24635759.
3: Yuan FL, Xu RS, Jiang DL, He XL, Su Q, Jin C, Li X. Leonurine hydrochloride inhibits osteoclastogenesis and prevents osteoporosis associated with estrogen deficiency by inhibiting the NF-κB and PI3K/Akt signaling pathways. Bone. 2015 Jun;75:128-37. doi: 10.1016/j.bone.2015.02.017. Epub 2015 Feb 21. PubMed PMID: 25708053.
4: Liu C, Yin H, Gao J, Xu X, Zhang T, Yang Z. Leonurine ameliorates cognitive dysfunction via antagonizing excitotoxic glutamate insults and inhibiting autophagy. Phytomedicine. 2016 Dec 1;23(13):1638-1646. doi: 10.1016/j.phymed.2016.10.005. Epub 2016 Oct 8. PubMed PMID: 27823628.
5: Zhu Q, Zhang J, Yang P, Tan B, Liu X, Zheng Y, Cai W, Zhu Y. Characterization of metabolites of leonurine (SCM-198) in rats after oral administration by liquid chromatography/tandem mass spectrometry and NMR spectrometry. ScientificWorldJournal. 2014 Feb 24;2014:947946. doi: 10.1155/2014/947946. eCollection 2014. PubMed PMID: 24772041; PubMed Central PMCID: PMC3956552.
6: Mao F, Zhang L, Cai MH, Guo H, Yuan HH. Leonurine hydrochloride induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway. Pharm Biol. 2015;53(11):1684-90. doi: 10.3109/13880209.2014.1001406. Epub 2015 Apr 9. PubMed PMID: 25856714.
7: Cheng H, Bo Y, Shen W, Tan J, Jia Z, Xu C, Li F. Leonurine ameliorates kidney fibrosis via suppressing TGF-β and NF-κB signaling pathway in UUO mice. Int Immunopharmacol. 2015 Apr;25(2):406-15. doi: 10.1016/j.intimp.2015.02.023. Epub 2015 Feb 26. PubMed PMID: 25727888.
8: Liu XH, Pan LL, Deng HY, Xiong QH, Wu D, Huang GY, Gong QH, Zhu YZ. Leonurine (SCM-198) attenuates myocardial fibrotic response via inhibition of NADPH oxidase 4. Free Radic Biol Med. 2013 Jan;54:93-104. doi: 10.1016/j.freeradbiomed.2012.10.555. Epub 2012 Nov 2. PubMed PMID: 23127783.
9: Huang L, Yang X, Peng A, Wang H, Lei X, Zheng L, Huang K. Inhibitory effect of leonurine on the formation of advanced glycation end products. Food Funct. 2015 Feb;6(2):584-9. doi: 10.1039/c4fo00960f. PubMed PMID: 25518982.
10: Xu D, Chen M, Ren X, Ren X, Wu Y. Leonurine ameliorates LPS-induced acute kidney injury via suppressing ROS-mediated NF-κB signaling pathway. Fitoterapia. 2014 Sep;97:148-55. doi: 10.1016/j.fitote.2014.06.005. Epub 2014 Jun 9. PubMed PMID: 24924288.
11: Zhou C, He Y, Zhang YM, Wang B, Yu JD, Dai Z, Ma SC. [Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS]. Zhongguo Zhong Yao Za Zhi. 2016 May;41(10):1876-1879. doi: 10.4268/cjcmm20161019. Chinese. PubMed PMID: 28895336.
12: Liu XH, Pan LL, Yang HB, Gong QH, Zhu YZ. Leonurine attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways. Eur J Pharmacol. 2012 Apr 5;680(1-3):108-14. doi: 10.1016/j.ejphar.2012.01.012. Epub 2012 Jan 28. PubMed PMID: 22305882.
13: Liu X, Pan L, Wang X, Gong Q, Zhu YZ. Leonurine protects against tumor necrosis factor-α-mediated inflammation in human umbilical vein endothelial cells. Atherosclerosis. 2012 May;222(1):34-42. doi: 10.1016/j.atherosclerosis.2011.04.027. Epub 2011 May 5. PubMed PMID: 22326051.
14: Li B, Wu J, Li X. Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS. J Pharm Biomed Anal. 2013 Mar 25;76:192-9. doi: 10.1016/j.jpba.2012.12.029. Epub 2013 Jan 5. PubMed PMID: 23348611.
15: Lin S, Wu J, Guo W, Zhu Y. Effects of leonurine on intracerebral haemorrhage by attenuation of perihematomal edema and neuroinflammation via the JNK pathway. Pharmazie. 2016 Nov 2;71(11):644-650. doi: 10.1691/ph.2016.6692. PubMed PMID: 29441969.
16: Zhu Q, Cai W, Sha X, Ma G, Zheng Y, Shi X, Zhu Y. Quantification of leonurine, a novel potential cardiovascular agent, in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Biomed Chromatogr. 2012 Apr;26(4):518-23. doi: 10.1002/bmc.1699. Epub 2011 Sep 1. PubMed PMID: 21882210.
17: Liu H, Zhang X, Du Y, Ji H, Li S, Li L, Xing Y, Zhang X, Dong L, Wang C, Zhao K, Ji Y, Cao X. Leonurine protects brain injury by increased activities of UCP4, SOD, CAT and Bcl-2, decreased levels of MDA and Bax, and ameliorated ultrastructure of mitochondria in experimental stroke. Brain Res. 2012 Sep 20;1474:73-81. doi: 10.1016/j.brainres.2012.07.028. Epub 2012 Jul 27. PubMed PMID: 22842526.
18: Kuchta K, Ortwein J, Rauwald HW. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine. Pharmazie. 2012 Dec;67(12):973-9. PubMed PMID: 23346757.
19: Li X, Yuan FL, Zhao YQ, Lu WG, Li CW, He CH. Effect of leonurine hydrochloride on endothelin and the endothelin receptor-mediated signal pathway in medically-induced incomplete abortion in rats. Eur J Obstet Gynecol Reprod Biol. 2013 Jul;169(2):299-303. doi: 10.1016/j.ejogrb.2013.02.022. Epub 2013 Mar 28. PubMed PMID: 23541415.
20: Gao H, Yang X, Gu X, Zhu YZ. Synthesis and biological evaluation of the codrug of Leonurine and Aspirin as cardioprotective agents. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4650-4654. doi: 10.1016/j.bmcl.2016.08.058. Epub 2016 Aug 21. PubMed PMID: 27575471.

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